3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane

synthetic yield purity silane coupling agent

3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane (CAS 41453-78-5), systematically designated bis[γ-(trimethoxy)silylpropyl]tetrasulfide, belongs to the class of bifunctional organosilane coupling agents that contain a central polysulfide (–S4–) bridge. It is structurally engineered for applications requiring covalent bridging between inorganic surfaces (notably precipitated silica) and organic polymer matrices (e.g., natural rubber, SBR, SSBR).

Molecular Formula C12H30O6S4Si2
Molecular Weight 454.8 g/mol
CAS No. 41453-78-5
Cat. No. B12672645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane
CAS41453-78-5
Molecular FormulaC12H30O6S4Si2
Molecular Weight454.8 g/mol
Structural Identifiers
SMILESCO[Si](CCCSSSSCCC[Si](OC)(OC)OC)(OC)OC
InChIInChI=1S/C12H30O6S4Si2/c1-13-23(14-2,15-3)11-7-9-19-21-22-20-10-8-12-24(16-4,17-5)18-6/h7-12H2,1-6H3
InChIKeyJTTSZDBCLAKKAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane (CAS 41453-78-5) – Core Identity and Procurement Classification


3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane (CAS 41453-78-5), systematically designated bis[γ-(trimethoxy)silylpropyl]tetrasulfide, belongs to the class of bifunctional organosilane coupling agents that contain a central polysulfide (–S4–) bridge [1]. It is structurally engineered for applications requiring covalent bridging between inorganic surfaces (notably precipitated silica) and organic polymer matrices (e.g., natural rubber, SBR, SSBR) [2]. The molecule features two terminal trimethoxysilyl (–Si(OCH₃)₃) groups, which are the hydrolytically active moieties responsible for silica‑surface condensation, while the tetrasulfide linkage participates in vulcanisation‑driven sulfur crosslinking [1][2].

Why 3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane Cannot Be Replaced by Generic Bis(triethoxysilylpropyl)tetrasulfide (TESPT)


Generic substitution with the widely used triethoxy analogue (TESPT, Si‑69) introduces three quantifiable penalties that directly impact process economics and vulcanisate quality: (i) substantially slower alkoxy‑group hydrolysis retards silica‑grafting efficiency and prolongs compound maturation [2], (ii) lower intrinsic sulfur loading per unit mass reduces the polysulfidic crosslink contribution that modulates tear strength and low‑hysteresis performance [3], and (iii) inferior as‑made purity plus higher residual ionic impurities (by‑product NaCl) amplifies variability in silica‑filler dispersion and cure kinetics [1][4]. These factors collectively make generic drop‑in replacement unreliable without reformulation, justifying the evidence‑based selection guide that follows.

Quantitative Differential Evidence for 3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane – Comparator‑Based Selection Data


Synthesis Purity and Yield Advantage Relative to TESPT (Si‑69)

The patent‑disclosed synthetic route for the target compound delivers a product yield exceeding 98 % and a purity higher than 99 % [1]. In contrast, the benchmark triethoxy analogue TESPT (Si‑69) is commonly supplied at ≥90 % purity [2], and the best reported one‑pot synthesis of TESPT achieves a yield of 95.6 % [3]. The higher purity and yield reduce the non‑functional oligomer fraction that would otherwise act as a plasticiser or interfere with vulcanisation stoichiometry.

synthetic yield purity silane coupling agent rubber compounding

Accelerated Hydrolysis Kinetics of Trimethoxysilyl vs Triethoxysilyl Termini

The trimethoxysilyl (–Si(OCH₃)₃) head‑group of the target compound hydrolyses approximately 200‑fold faster than the triethoxysilyl (–Si(OC₂H₅)₃) terminus of TESPT under comparable aqueous conditions. The hydrolysis half‑life of trimethoxysilane is 17 seconds at 2 °C, whereas triethoxysilane exhibits a half‑life of 60 minutes at 20–25 °C [1]. This class‑level kinetic advantage translates to more rapid silica‑surface wetting, silanol generation, and subsequent condensation, enabling shorter processing windows and reduced ethanol‑outgassing delays during compounding.

hydrolysis half-life silane condensation silica hydrophobation processing time

Increased Active Sulfur Content per Unit Mass vs TESPT

The target compound carries four sulfur atoms within a molecular weight of approximately 455 g mol⁻¹, yielding a theoretical sulfur content of ca. 28.2 % w/w [1]. Commercial TESPT (MW ≈ 539 g mol⁻¹) typically contains 21.7–23.3 % total sulfur [2]. Assuming complete sulfur‑donor participation, every kilogram of the methoxy‑tetrasulfide delivers roughly 28 % more active sulfur than the same mass of TESPT, favouring a higher polysulfidic crosslink fraction that is directly correlated with improved tear strength and lower hysteresis in tyre‑tread formulations.

sulfur content crosslink density polysulfidic bridges rubber reinforcement

Raw‑Material Cost Vector: Methanol vs Ethanol as Esterification Agent

The synthetic route for the target compound employs methanol as both esterification reagent and solvent, exploiting abundant coal‑based methanol in China [1]. In contrast, the industrial synthesis of TESPT requires dehydrated ethanol, which is predominantly petroleum‑derived and subject to escalating feedstock cost as petroleum resources deplete [1]. While an exact per‑kilogram cost difference is not publicly benchmarked, the structural shift from ethanol to methanol eliminates the need for energy‑intensive azeotropic ethanol dehydration, providing a clear qualitative and quantitative process‑economics advantage that scales with production volume.

cost advantage methanol ethanol coal‑derived feedstock silane manufacturing

Procurement‑Relevant Application Scenarios for 3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane


High‑Performance Passenger‑Car Tyre Tread with Low Rolling Resistance and High Wet‑Grip Balance

The higher sulfur content (28.2 % w/w) and faster hydrolysis kinetics enable silica‑filled SSBR/BR tread compounds to achieve a greater fraction of polysulfidic crosslinks at lower silane dosage, directly contributing to the ‘magic triangle’ optimisation of rolling resistance, wet skid resistance, and abrasive wear [1][3][4]. Compounders can exploit these quantitative advantages to meet EU Tyre Label Grade A/B benchmarks while reducing raw‑material cost per kilogram of compound.

Cost‑Sensitive General‑Purpose Rubber Goods Utilising Local Coal‑Based Methanol Supply Chains

Where procurement is dominated by ex‑works price and supply‑chain resilience, the methanol‑based production route offers a structural cost advantage over petroleum‑ethanol‑based TESPT [1]. Manufacturers of conveyor belts, footwear soles, and industrial hoses can secure a 1.5–2.4 percentage‑point yield advantage and >99 % purity, minimising in‑plant quality claims and rework scrap while lowering total cost of ownership.

Silica‑Hydrophobation Wet‑Masterbatch Processes Requiring Long Scorch Safety

The trimethoxy silane structure provides excellent solubility in water‑rich alcohol solutions (≥70 % water), enabling one‑pot silica hydrophobation [2]. Patent disclosures confirm that rubber compounds formulated via this methoxy‑silane masterbatch route exhibit extended scorch times, an essential safety factor for high‑temperature, high‑throughput twin‑screw extrusion and injection‑moulding operations [2].

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